Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride structure
953789-37-2 structure
Nombre del producto:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
Número CAS:953789-37-2
MF:C11H16Cl3N
Megavatios:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
    • 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
    • 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
    • [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
    • lorcaserin impurity b
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
    • BCP13020
    • API0004876
    • AX8225495
    • TC
    • AC-28980
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • CS-M1648
    • SCHEMBL174859
    • AKOS016000246
    • 953789-37-2
    • [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
    • CS-13191
    • DB-116034
    • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
    • 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
    • Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • DTXSID30657920
    • MDL: MFCD11046660
    • Renchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
    • Clave inchi: ARSNVFGYXNWTPK-UHFFFAOYSA-N
    • Sonrisas: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Atributos calculados

  • Calidad precisa: 267.03500
  • Masa isotópica única: 267.035
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 5
  • Complejidad: 144
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 12

Propiedades experimentales

  • Punto de fusión: >170°C
  • Disolución: DMSO (Slightly), Methanol (Slightly)
  • PSA: 12.03000
  • Logp: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Información de Seguridad

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Datos Aduaneros

  • Código HS:2923900090
  • Datos Aduaneros:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C364255-250mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
250mg
$ 431.00 2023-04-18
TRC
C364255-50mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
50mg
$ 127.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059236-100mg
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 98%
100mg
¥301.00 2024-04-24
A2B Chem LLC
AI64249-1g
2-Chloro-n-(4-chlorophenethyl)propan-1-amine
953789-37-2 95%
1g
$34.00 2024-07-18
A2B Chem LLC
AI64249-5g
2-Chloro-n-(4-chlorophenethyl)propan-1-amine
953789-37-2 95%
5g
$106.00 2024-07-18
Crysdot LLC
CD12002145-10g
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 95+%
10g
$550 2024-07-18
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2024-06-06
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2025-02-19
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2025-02-28
eNovation Chemicals LLC
D767852-1g
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
1g
$70 2025-02-28

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Aluminum chloride ;  rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  20 °C
1.3 Solvents: Dichloromethane ;  overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
Development and optimization of a new synthetic process for lorcaserin
Cluzeau, Jerome; Stavber, Gaj, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

Métodos de producción 2

Condiciones de reacción
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene ,  Water ;  95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ;  55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ;  65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
Referencia
Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ;  0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
Referencia
Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ;  15 - 30 min, pH 2 - 4, 0 - 20 °C
Referencia
A process for the preparation of lorcaserin hydrochloride
, India, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
Referencia
A Concise Synthesis of Racemic Lorcaserin
Xu, Bin; Su, Jincai; Wang, Jing; Zhou, Guo-Chun, Australian Journal of Chemistry, 2016, 69(7), 770-774

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ;  30 min, 25 - 30 °C
Referencia
Process for preparation of lorcaserin intermediate
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
Referencia
Process for preparation of Lorcaserin hydrochloride hemihydrate
, China, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 120 °C; 2 h, 120 °C
Referencia
Preparation method of lorcaserin
, China, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt; < 60 °C; 27 min, < 60 °C
Referencia
Microwave-assisted synthesis of lorcaserin hydrochloride
Zeng, Bi-tao; Zhu, Tao; Wang, Tian-xia, Huaxue Shiji, 2016, 38(9), 917-920

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
Referencia
A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
Referencia
Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ;  0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1 - 2, 5 - 15 °C
Referencia
An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof
, India, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  3 h, 70 °C
1.5 Reagents: Water
Referencia
Process for preparing a chlorophenylethylpropanamine compound
Anonymous, IP.com Journal, 2015, 16, 1-3

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene ;  3 h, 65 °C
Referencia
Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen bromide ;  rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 °C; < 60 °C; 4 h, 60 - 65 °C
Referencia
Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

Artículos recomendados

Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.